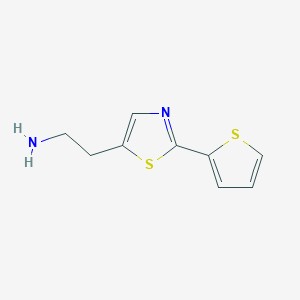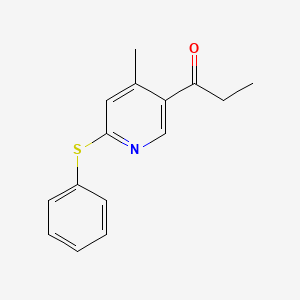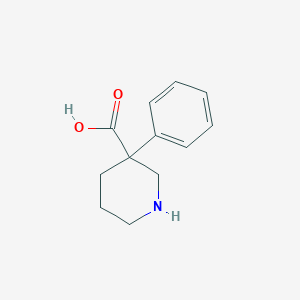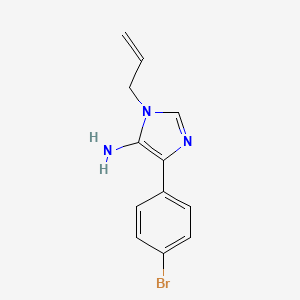
1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine is a heterocyclic organic compound that features an imidazole ring substituted with an allyl group and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.
Allylation: The allyl group can be introduced through an allylation reaction using an allyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives with hydrogenated imidazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Allyl-4-(4-chlorophenyl)-1H-imidazol-5-amine: Similar structure with a chlorine atom instead of bromine.
1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine: Similar structure with a fluorine atom instead of bromine.
1-Allyl-4-(4-nitrophenyl)-1H-imidazol-5-amine: Similar structure with a nitro group instead of bromine.
Uniqueness
1-Allyl-4-(4-bromophenyl)-1H-imidazol-5-amine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding and can be readily substituted with other functional groups, providing versatility in chemical modifications.
Propiedades
Fórmula molecular |
C12H12BrN3 |
|---|---|
Peso molecular |
278.15 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-3-prop-2-enylimidazol-4-amine |
InChI |
InChI=1S/C12H12BrN3/c1-2-7-16-8-15-11(12(16)14)9-3-5-10(13)6-4-9/h2-6,8H,1,7,14H2 |
Clave InChI |
RRXUAAWAWZCNHG-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C=NC(=C1N)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


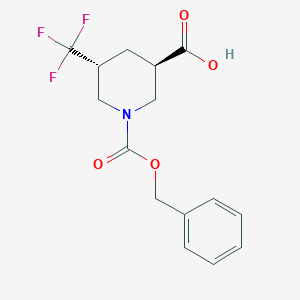

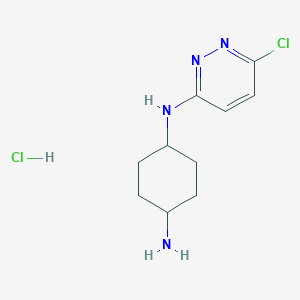
![5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B15059166.png)
![2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B15059167.png)
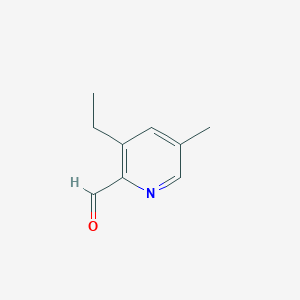
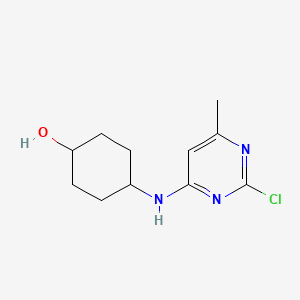
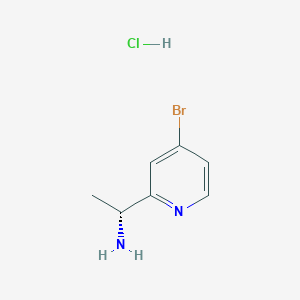
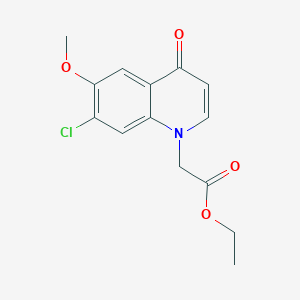
![5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15059207.png)
